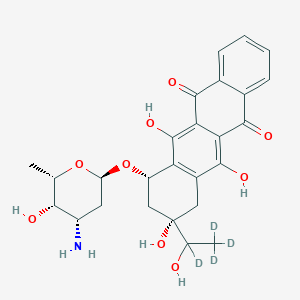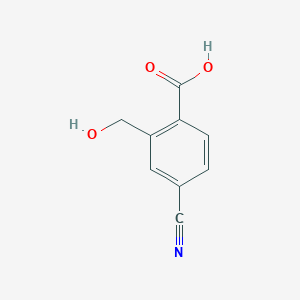
4-Cyano-2-(hydroxymethyl)-benzoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.157 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The preparation of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it serves as a precursor in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors . Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of pharmaceutical agents, it may act as a key intermediate that undergoes further chemical transformations to produce active compounds. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt can be compared with other similar compounds, such as 2-(hydroxymethyl)benzoic acid and 4-cyanobenzoic acid . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyano and hydroxymethyl groups in 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt makes it unique and suitable for specific applications that other compounds may not fulfill .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-cyano-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,11H,5H2,(H,12,13) |
Clave InChI |
AFQWRFYYZLUUDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


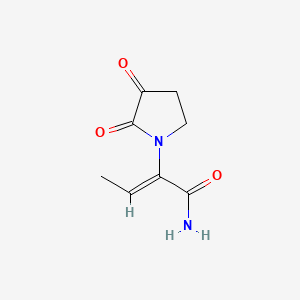


![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
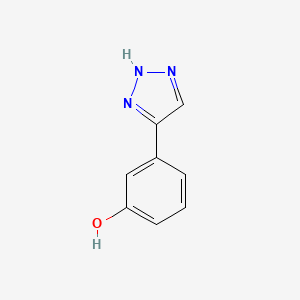

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

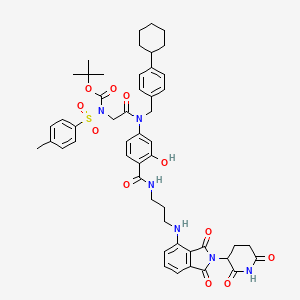
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
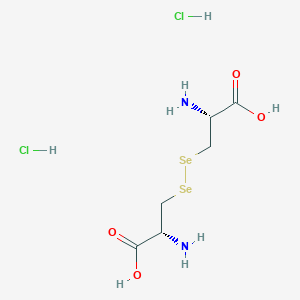
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
